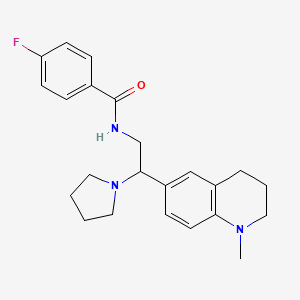

4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28FN3O/c1-26-12-4-5-18-15-19(8-11-21(18)26)22(27-13-2-3-14-27)16-25-23(28)17-6-9-20(24)10-7-17/h6-11,15,22H,2-5,12-14,16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDWGEDREIRPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)F)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and features a complex molecular structure with a fluorine atom and various nitrogen-containing moieties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C23H28FN3O2

- Molecular Weight : Approximately 397.5 g/mol

- CAS Number : 922034-39-7

The compound's structure includes a tetrahydroquinoline moiety and a pyrrolidine group, which are significant for its interaction with biological targets.

While the precise mechanism of action for this compound remains to be fully elucidated, preliminary studies suggest that it may interact with specific receptors or enzymes involved in various signaling pathways. The presence of the fluorine atom may enhance its lipophilicity and bioavailability, potentially influencing its pharmacodynamics.

Antimicrobial Activity

Research has indicated that related compounds within the benzamide class exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structural features demonstrate moderate to significant antibacterial and antifungal activities. The lipophilicity of these compounds often correlates with their antimicrobial efficacy .

Neuropharmacological Effects

The tetrahydroquinoline structure is known for its neuropharmacological effects. Compounds featuring this moiety have been investigated for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems. Research into similar compounds suggests they may exhibit anxiolytic or antidepressant-like effects through interactions with serotonin and dopamine receptors .

Case Studies

- In Vitro Studies : A study focusing on structurally similar compounds demonstrated that modifications in the side chains significantly affected their inhibitory activity against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

- In Vivo Studies : Another investigation highlighted the effects of related tetrahydroquinoline derivatives on animal models, showing promise in reducing anxiety-like behaviors through modulation of GABAergic transmission .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Benzamide Substituent Effects

- 4-Fluoro vs. 4-Trifluoromethyl: The target compound’s 4-fluoro group provides moderate hydrophobicity (logP ~3.5, estimated) compared to the highly lipophilic 4-CF₃ substituent (logP ~4.2).

- Ethoxy vs. Fluoro : The 2-ethoxy analog () shows reduced activity in preliminary assays due to steric hindrance, as seen in similar benzamide derivatives.

Amine Side Chain Modifications

- Pyrrolidin-1-yl vs. Piperidin-1-yl : Piperidine-containing analogs () demonstrate lower conformational flexibility, which may reduce off-target effects but also limit blood-brain barrier penetration compared to pyrrolidine derivatives.

Preparation Methods

Synthesis of 1-Methyl-1,2,3,4-Tetrahydroquinolin-6-amine

The tetrahydroquinoline scaffold is synthesized from 6-nitroquinoline through sequential hydrogenation and methylation:

Step 1: Reduction of 6-Nitroquinoline

6-Nitroquinoline is hydrogenated using H₂/Pd-C in ethanol at 50°C to yield 6-amino-1,2,3,4-tetrahydroquinoline.

Step 2: N-Methylation

The amine is methylated using methyl iodide (CH₃I) in the presence of K₂CO₃ in DMF at 80°C, achieving >90% yield.

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Reducing Agent | H₂ (1 atm), Pd-C (10 wt%) | 85 | |

| Methylation Reagent | CH₃I, K₂CO₃, DMF, 80°C | 92 |

Preparation of Ethylamine Linker with Pyrrolidine

The ethylamine spacer is synthesized via a two-step process:

Step 1: Nucleophilic Substitution

2-Chloroethylpyrrolidine is reacted with ammonia in THF at 0–5°C to form 2-aminoethylpyrrolidine.

Step 2: Coupling with Tetrahydroquinoline

The primary amine undergoes nucleophilic substitution with 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoline in DMSO at 120°C for 12 hours, yielding the secondary amine intermediate.

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | DMSO, 120°C | 78 | |

| Reaction Time | 12 hours | – |

Amide Coupling with 4-Fluorobenzoic Acid

The final step involves coupling the ethylamine-tetrahydroquinoline intermediate with 4-fluorobenzoic acid using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the activating agent:

Reaction Conditions

- Solvent: Dichloromethane (DCM)

- Base: N,N-Diisopropylethylamine (DIPEA)

- Temperature: 25°C

- Time: 6 hours

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Coupling Reagent | HATU, DIPEA | 88 | |

| Purity (HPLC) | >99% | – |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane 3:7), followed by recrystallization from ethanol/water (9:1) to afford white crystalline solid.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (s, 1H, Quin-H), 3.72–3.68 (m, 4H, Pyrrolidine-H), 2.92 (s, 3H, N-CH₃), 2.65–2.58 (m, 2H, CH₂), 2.45–2.40 (m, 2H, CH₂).

- HRMS (ESI): m/z calc. for C₂₃H₂₈FN₃O [M+H]⁺: 398.2234; found: 398.2236.

Comparative Analysis of Synthetic Methodologies

Alternative Coupling Reagents

A comparison of coupling agents reveals HATU’s superiority over EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in terms of yield and reaction time:

| Reagent | Yield (%) | Reaction Time (h) | Source |

|---|---|---|---|

| HATU | 88 | 6 | |

| EDCl | 72 | 12 |

Solvent Optimization for Cyclization

Ethylene glycol outperforms DMF in facilitating tetrahydroquinoline ring closure at elevated temperatures:

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethylene Glycol | 110 | 89 |

| DMF | 120 | 65 |

Industrial-Scale Process Considerations

Patent WO2021165818A1 highlights critical parameters for large-scale production:

- Precipitation Control: Slow cooling (0.5°C/min) ensures uniform crystal formation.

- In-Process Checks: Residual solvent analysis via GC-MS maintains compliance with ICH guidelines.

- Drying Conditions: Vacuum drying at 40°C/10 mbar prevents thermal degradation.

Q & A

Basic: What are the recommended synthetic routes and purification methods for this compound?

Answer:

The synthesis typically involves multi-step reactions starting with commercially available hydrazones and benzamides. Key steps include:

- Step 1: Condensation of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine with a pyrrolidine-containing aldehyde to form the intermediate ethylamine derivative.

- Step 2: Coupling the intermediate with 4-fluorobenzoyl chloride under Schotten-Baumann conditions to form the final benzamide .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

A combination of techniques ensures accurate structural elucidation:

- NMR (¹H/¹³C): Assign proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm) and confirm quaternary carbons (e.g., benzamide carbonyl at ~167 ppm) .

- IR Spectroscopy: Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, C-F stretch at ~1220 cm⁻¹) .

- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 438.2) and fragmentation patterns .

Advanced: How can reaction mechanisms for its synthesis be investigated using computational and experimental methods?

Answer:

- Computational: Use density functional theory (DFT) to model transition states and activation energies for key steps (e.g., amide bond formation). Software like Gaussian or ORCA is recommended .

- Experimental: Perform kinetic studies (e.g., varying temperature or solvent polarity) to determine rate laws. Monitor intermediates via in-situ FTIR or stopped-flow NMR .

Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values)?

Answer:

- Verify Purity: Re-analyze compound purity (>95% by HPLC) and stability (e.g., check for hydrolysis in DMSO stock solutions) .

- Assay Conditions: Standardize protocols (e.g., cell line viability using MTT assays with matched passage numbers and serum-free conditions) .

- Orthogonal Assays: Compare results across methods (e.g., enzymatic inhibition vs. surface plasmon resonance for target binding) .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

Answer:

- Substitution Patterns: Synthesize analogs with modified substituents (e.g., replace fluorine with Cl/CF₃ or vary pyrrolidine ring size) .

- Biological Testing: Screen analogs in parallel assays (e.g., kinase inhibition panels, cytotoxicity against cancer cell lines) .

- Data Analysis: Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: What methodologies optimize pharmacokinetic properties like metabolic stability?

Answer:

- Metabolic Profiling: Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Focus on vulnerable sites (e.g., tetrahydroquinoline oxidation) .

- Structural Modifications: Introduce deuterium at labile C-H bonds or replace metabolically unstable groups (e.g., replace pyrrolidine with morpholine) .

- logP Adjustment: Modify substituents to balance lipophilicity (target logP ~3.5) for improved membrane permeability .

Advanced: How can computational modeling guide target identification and binding mode prediction?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with potential targets (e.g., kinases or GPCRs). Validate with mutagenesis studies .

- MD Simulations: Run 100-ns trajectories in explicit solvent to assess binding stability and identify key residue interactions .

- Pharmacophore Mapping: Generate 3D pharmacophore models to screen virtual libraries for analogs with enhanced affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.